molecular formula C12H13NO2 B1208417 Ammonium 1-naphthaleneacetate CAS No. 25545-89-5

Ammonium 1-naphthaleneacetate

Cat. No.: B1208417
CAS No.: 25545-89-5
M. Wt: 203.24 g/mol
InChI Key: DFJCVWWLYPHXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 1-naphthaleneacetate is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of 1-naphthaleneacetic acid, which is commonly used as a plant growth regulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 1-naphthaleneacetate can be synthesized through the reaction of 1-naphthaleneacetic acid with ammonium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of ammonium naphthalene-1-acetate.

Industrial Production Methods

In an industrial setting, the production of ammonium naphthalene-1-acetate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of 1-naphthaleneacetic acid and ammonium hydroxide into the reactor, where the reaction takes place under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ammonium 1-naphthaleneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and other oxidation products.

    Reduction: Reduction reactions can convert the compound into naphthalene derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid, and the reactions are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Naphthalene-1-acetic acid and other oxidized derivatives.

    Reduction: Reduced naphthalene derivatives with various functional groups.

    Substitution: Substituted naphthalene derivatives with different functional groups at specific positions on the naphthalene ring.

Scientific Research Applications

Ammonium 1-naphthaleneacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various naphthalene derivatives.

    Biology: The compound is studied for its potential effects on plant growth and development, as it is a derivative of 1-naphthaleneacetic acid, a known plant growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and its use as a drug delivery agent.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of ammonium naphthalene-1-acetate involves its interaction with specific molecular targets and pathways. As a derivative of 1-naphthaleneacetic acid, it is believed to exert its effects by mimicking the action of natural plant hormones, such as auxins. This interaction leads to the activation of signaling pathways that regulate plant growth and development. In other applications, the compound may interact with cellular receptors and enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: A closely related compound with similar applications in plant growth regulation.

    Indole-3-acetic acid: Another plant growth regulator with a different chemical structure but similar biological effects.

    Naphthalene-2-acetic acid: A structural isomer of 1-naphthaleneacetic acid with distinct chemical and biological properties.

Uniqueness

Ammonium 1-naphthaleneacetate is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its ammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

25545-89-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

azanium;2-naphthalen-1-ylacetate

InChI

InChI=1S/C12H10O2.H3N/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);1H3

InChI Key

DFJCVWWLYPHXNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.N

Key on ui other cas no.

25545-89-5

Related CAS

86-87-3 (Parent)

Synonyms

1-naphthaleneacetic acid
1-naphthaleneacetic acid, ammonium salt
1-naphthaleneacetic acid, potassium salt
1-naphthaleneacetic acid, sodium salt
1-naphthylacetic acid
2-(1-naphthyl)acetic acid
2-(alpha-naphthyl)ethanoic acid
2-(naphthalen-1-yl)acetic acid
alpha-naphthaleneacetic acid
Galle-Donau
potassium 1-naphthaleneacetate
sodium 1-naphthaleneacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.